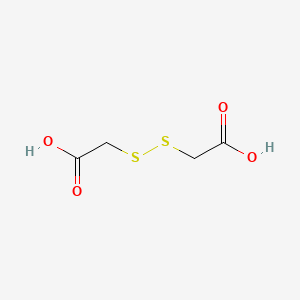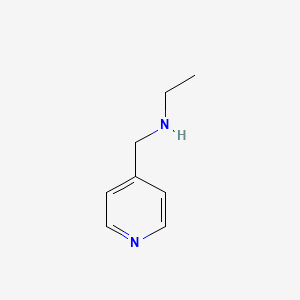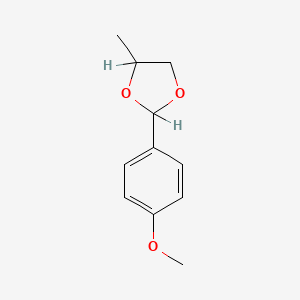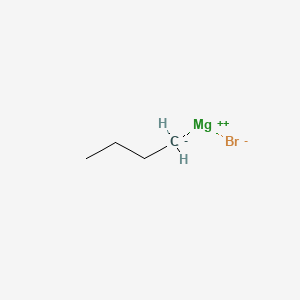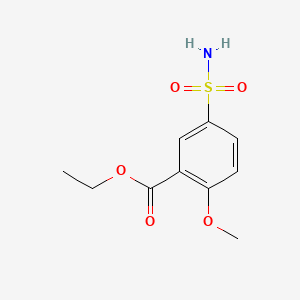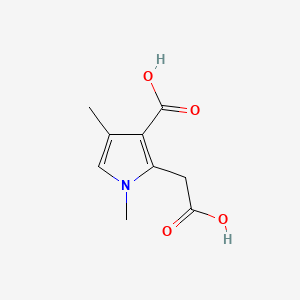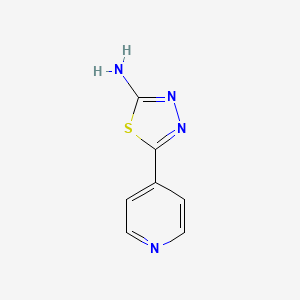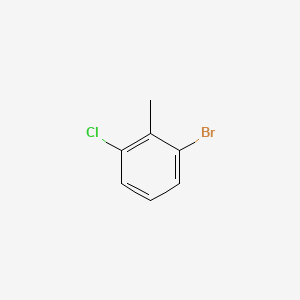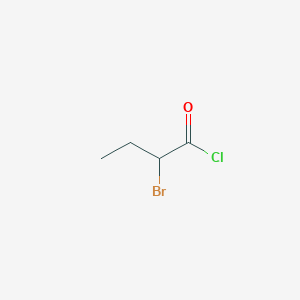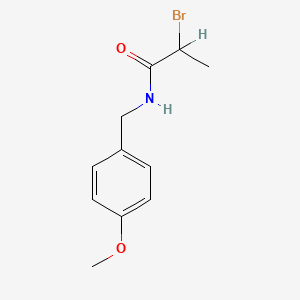
(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves halogenated hydrocarbon amination reactions, as seen with derivatives like N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, produced from chloro propanamide and dimethylamine hydrochloride, indicating potential pathways for synthesizing similar compounds (Bai et al., 2012). Additionally, the use of 4-methoxybenzyl group as a protecting group in oligoribonucleotide synthesis through reactions with adenosine and 4-methoxybenzyl bromide suggests a method for introducing the 4-methoxybenzyl component (Takaku & Kamaike, 1982).
Molecular Structure Analysis
The molecular structure of compounds similar to “(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide” has been elucidated using various techniques like X-ray diffraction, NMR, and FT-IR spectroscopies. For instance, the structure of Mn(III)-Schiff base-dicyanamide complexes indicates the importance of molecular geometry in determining compound properties, potentially applicable to analyzing “(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide” (Bermejo et al., 2017).
Chemical Reactions and PropertiesChemical reactions involving the methoxybenzyl group, such as its introduction to adenosine for oligoribonucleotide synthesis and subsequent removal, highlight the reactivity and functional utility of the methoxybenzyl moiety (Takaku & Kamaike, 1982). Such reactions can provide insights into the chemical behavior of “(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide.”
Physical Properties Analysis
The analysis of physical properties such as crystalline structure, melting points, and solubility is crucial for understanding the material characteristics of chemical compounds. While specific data on “(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide” is not provided, the study of similar compounds, like benzylideneaniline derivatives, through techniques like X-ray crystallography and thermogravimetric analysis, offers a framework for investigating these properties (Subashini et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for comprehensively understanding a compound. Studies on bromophenol derivatives, for instance, have explored the complex chemical behaviors of brominated and methoxylated compounds, providing a comparative basis for assessing the chemical properties of “(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide” (Zhao et al., 2004).
Wissenschaftliche Forschungsanwendungen
1. Analytical Toxicology
(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide and its derivatives have been utilized in analytical toxicology. For instance, Poklis et al. (2014) developed a method using high performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for detecting a derivative of this compound, 25B-NBOMe, in a case of severe intoxication (Poklis et al., 2014).
2. Synthesis and Characterization
The synthesis and characterization of new compounds incorporating (R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide or its functional groups have been a focus of research. Kärnä et al. (2009) synthesized and characterized new quaternary ammonium salts with ether functionality, including the 4-methoxybenzyl group (Kärnä, Lahtinen, & Valkonen, 2009).
3. Oligoribonucleotide Synthesis
Takaku and Kamaike (1982) introduced the 4-methoxybenzyl group to the 2'-hydroxyl group of adenosine, which was then used in the synthesis of oligoribonucleotides (Takaku & Kamaike, 1982).
4. Photodynamic Therapy in Cancer Treatment
Pişkin, Canpolat, and Öztürk (2020) synthesized a zinc phthalocyanine compound substituted with a derivative containing the 4-methoxybenzyl group, highlighting its potential for use in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
5. Mutagenicity Studies
Dolzani et al. (1992) studied the mutagenic effect of chiral or racemic 2-bromo-propanamides, including derivatives with methoxy groups, on Salmonella typhimurium (Dolzani et al., 1992).
6. Antibacterial Activity
Eissa, Farrag, Shawer, and Ammar (2017) synthesized (6-methoxy-2-naphthyl) propanamide derivatives and evaluated their antibacterial activity, demonstrating the compound's potential as an antibacterial agent (Eissa, Farrag, Shawer, & Ammar, 2017).
7. Marine Natural Products
Xu et al. (2004) isolated bromophenol derivatives from marine algae, which included compounds with a methoxybenzyl group, showing cytotoxicity against human cancer cell lines (Xu et al., 2004).
Eigenschaften
IUPAC Name |
2-bromo-N-[(4-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8(12)11(14)13-7-9-3-5-10(15-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWQCNGWBKXWCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80931606 |
Source


|
| Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide | |
CAS RN |
142713-63-1 |
Source


|
| Record name | Propanamide, 2-bromo-N-((4-methoxyphenyl)methyl)-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142713631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane](/img/structure/B1265767.png)

![8-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1265769.png)
